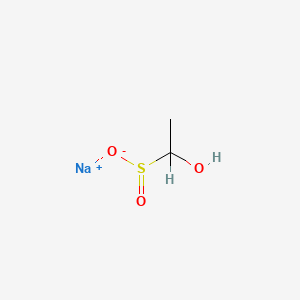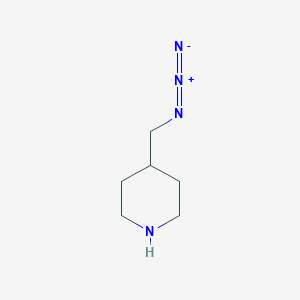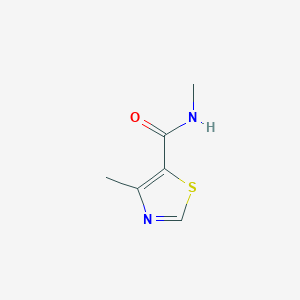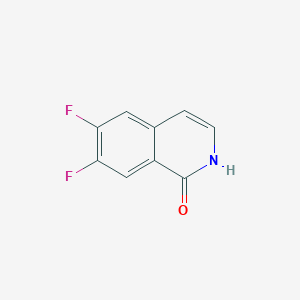
1,4-Dichloro-2,2-dimethylbutane
説明
1,4-Dichloro-2,2-dimethylbutane is a chemical compound with the molecular formula C6H12Cl2 . It has an average mass of 155.066 Da and a monoisotopic mass of 154.031601 Da .
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2,2-dimethylbutane consists of a butane backbone with two chlorine atoms replacing hydrogen atoms at the 1 and 4 positions, and two methyl groups attached to the 2 position .Physical And Chemical Properties Analysis
1,4-Dichloro-2,2-dimethylbutane has various physical and chemical properties. For instance, it has a normal boiling temperature, critical temperature and pressure, and specific densities at different temperatures . It also has specific enthalpy of vaporization or sublimation as a function of temperature .科学的研究の応用
Organohalogen Compound Reactions
1,4-Dichloro-2,2-dimethylbutane is involved in various organohalogen compound reactions. For example, it's formed during the reaction of 2,3-dimethylbuta-1,3-diene with chlorine under specific conditions, leading to a mixture of chlorinated products. Such reactions are fundamental in organic chemistry for producing diverse organohalogen compounds (Said & Tipping, 1972).
Probe Molecule in Metal Catalysts
1,4-Dichloro-2,2-dimethylbutane's related compound, 2,2-dimethylbutane, is used as a probe molecule to study the nature of active sites in supported metal catalysts. It's particularly useful due to its structure, which helps in understanding hydrocarbon reactions on metal catalysts (Burch & Paâl, 1994).
Molecular Rotation Studies
Studies on molecules similar to 1,4-Dichloro-2,2-dimethylbutane, like 2-chloro-2,3-dimethylbutane, provide insights into molecular rotation dynamics. These studies, involving nuclear magnetic resonance (NMR), help in understanding the conformation and energy barriers of such compounds (Anderson & Pearson, 1973).
Synthesis of Taurine Derivatives
1,4-Dichloro-2,2-dimethylbutane's structurally related compound, 2,2-dimethylbutane-1,4-diol, is used in a 'safety-catch' principle for protecting sulfonic acids. This approach is significant for synthesizing protected derivatives of taurine, an essential amino acid (Seeberger et al., 2007).
Electrochemical Studies
Electrochemical behaviors of compounds like 1,4-dihalobutanes, closely related to 1,4-Dichloro-2,2-dimethylbutane, have been studied using cyclic voltammetry and controlled-potential electrolysis. These studies provide insights into the reduction processes and the formation of various hydrocarbon products (Pritts & Peters, 1995).
Safety and Hazards
特性
IUPAC Name |
1,4-dichloro-2,2-dimethylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYOUUNAVKBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2,2-dimethylbutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)
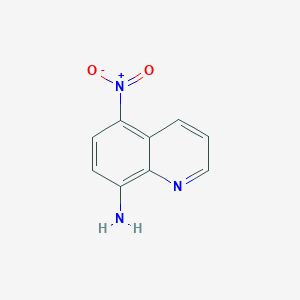



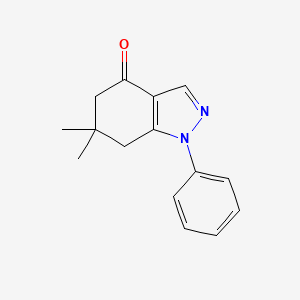
![16-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B3190518.png)

